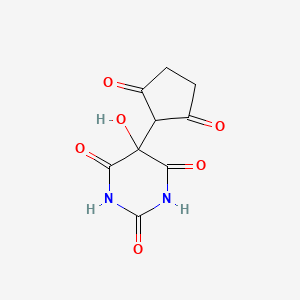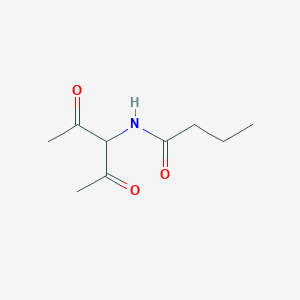
N-(2,4-Dioxopentan-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dioxopentan-3-yl)butanamide is an organic compound with the molecular formula C9H15NO3. It is a derivative of butanamide, featuring a dioxopentan-3-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dioxopentan-3-yl)butanamide typically involves the reaction of pentane-2,4-dione with butanamide under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) and a catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dioxopentan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can replace the dioxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dioxopentan-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-Dioxopentan-3-yl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: A simpler amide with a similar structure but lacking the dioxopentan-3-yl group.
N-Phenylbutanamide: Another derivative of butanamide with a phenyl group attached to the nitrogen atom.
N-(2,4-Dioxopentan-3-yl)acetamide: Similar to N-(2,4-Dioxopentan-3-yl)butanamide but with an acetamide group instead of butanamide.
Uniqueness
This compound is unique due to the presence of the dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
88043-69-0 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
N-(2,4-dioxopentan-3-yl)butanamide |
InChI |
InChI=1S/C9H15NO3/c1-4-5-8(13)10-9(6(2)11)7(3)12/h9H,4-5H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
AKUVDBJKJRGYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
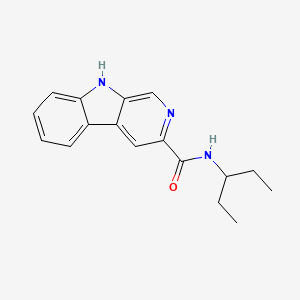

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)



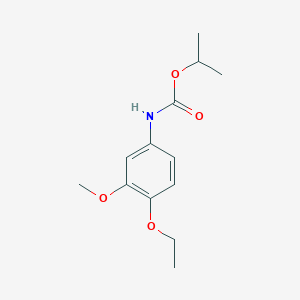
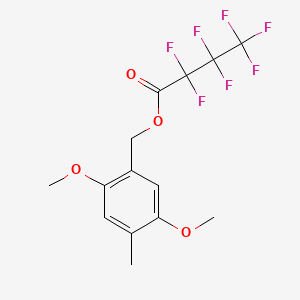
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
